1-Allylbenzimidazole

描述

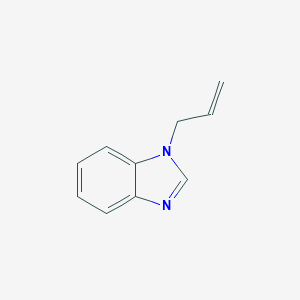

1-Allylbenzimidazole is an N-substituted derivative of benzimidazole, a bicyclic heterocyclic compound comprising a benzene ring fused to an imidazole ring. The molecular formula of this compound is C₁₀H₉N₂, with an allyl (-CH₂-CH=CH₂) group attached to the nitrogen atom at position 1 of the benzimidazole scaffold . This substitution introduces unique electronic and steric properties, influencing its chemical reactivity, biological activity, and physicochemical behavior. Benzimidazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their broad-spectrum pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

属性

CAS 编号 |

19018-22-5 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.2 g/mol |

IUPAC 名称 |

1-prop-2-enylbenzimidazole |

InChI |

InChI=1S/C10H10N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2 |

InChI 键 |

PVNRLJJDLALBGG-UHFFFAOYSA-N |

SMILES |

C=CCN1C=NC2=CC=CC=C21 |

规范 SMILES |

C=CCN1C=NC2=CC=CC=C21 |

同义词 |

1H-Benzimidazole,1-(2-propenyl)-(9CI) |

产品来源 |

United States |

科学研究应用

Catalytic Applications

1.1 Rhodium-Catalyzed Reactions

1-Allylbenzimidazole has been utilized as a strategic surrogate in rhodium-catalyzed reactions, particularly in the stereoselective propenylation of aryl C(sp²)–H bonds. This process involves a tandem mechanism where C–H allylation is followed by alkene isomerization, yielding highly stereoselective trans-propenylated products. The reaction showcases the potential of this compound to act as an allylamine congener, facilitating complex molecular transformations efficiently .

Case Study: Mechanistic Insights

- Detailed mechanistic studies have characterized rhodacycle intermediates, providing insights into the reaction pathways and enhancing our understanding of C–H activation processes .

1.2 Nickel-Catalyzed Difunctionalization

In another significant application, this compound has been incorporated into nickel-catalyzed difunctionalization reactions. This method allows for the rapid construction of molecular complexity from simple building blocks, demonstrating an unprecedented regioselectivity in the dicarbofunctionalization of alkenes when paired with organoboronic acids and halides .

Table 1: Summary of Catalytic Applications

| Catalyst Type | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Rhodium | C(sp²)–H propenylation | Trans-propenylated products | |

| Nickel | Dicarbofunctionalization | Versatile difunctionalized compounds |

Medicinal Chemistry Applications

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structural features of the benzimidazole core contribute to its interaction with biological targets, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

- A study demonstrated that specific derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.

Synthetic Utility

3.1 Synthesis of Indoles

This compound serves as a key synthon in the synthesis of indoles via C–N bond formation. This application is particularly notable due to the efficiency and selectivity achieved in the synthesis process .

Table 2: Summary of Synthetic Applications

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Allylbenzimidazole, and how can purity be validated?

- Methodological Answer : The synthesis of this compound typically involves alkylation of benzimidazole with allyl bromide or chloride. For example, a base like Cs₂CO₃ in dimethylformamide (DMF) at 80°C yields the product in high purity (99%) without requiring further purification . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., allyl proton signals at δ 5.0–5.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calcd. for C₁₂H₁₃N₂: 185.1073). Purity can be assessed via thin-layer chromatography (TLC) or HPLC, with supporting data provided in supplementary materials .

Q. How does this compound participate in coordination chemistry or ligand design?

- Methodological Answer : this compound serves as a precursor for N-heterocyclic carbene (NHC) ligands. Reacting it with alkyl halides (e.g., cyclohexylmethyl bromide) under heating forms benzimidazolium salts, which can be deprotonated to generate NHCs. These ligands are crucial in stabilizing transition-metal complexes (e.g., Ag(I)-NHC complexes), as confirmed by NMR and X-ray crystallography . Researchers should optimize reaction conditions (solvent, temperature) and monitor intermediates via IR spectroscopy (e.g., C=O or C-N stretches) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in pharmacological studies (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay protocols, cell lines, or derivative substituents. To address this:

- Perform comparative studies using standardized assays (e.g., MTT for cytotoxicity).

- Analyze structure-activity relationships (SAR) by systematically modifying the allyl or benzimidazole moieties.

- Validate results across multiple independent labs to rule out batch-specific impurities .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Software like Gaussian or AutoDock should be used, with parameters calibrated against experimental data (e.g., reaction yields or inhibition constants) .

Q. What experimental designs ensure reproducibility in synthesizing this compound-based polymers?

- Methodological Answer :

- Document precise stoichiometry, solvent purity, and reaction time/temperature.

- Include control experiments (e.g., omitting the catalyst) to confirm reaction pathways.

- Use gel permeation chromatography (GPC) to measure polymer molecular weights and dispersity.

- Share raw data (NMR, HRMS) and synthetic protocols in supplementary materials to facilitate replication .

Q. How does the allyl group influence the stability of this compound under varying storage conditions?

- Methodological Answer : The allyl group’s electron-rich nature may increase susceptibility to oxidation. Stability studies should:

相似化合物的比较

Structural and Electronic Properties

The biological and chemical profiles of benzimidazole derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of 1-allylbenzimidazole with other N-substituted benzimidazoles:

Table 1: Structural Comparison of N-Substituted Benzimidazoles

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | Allyl (N1) | C₁₀H₉N₂ | 157.19 g/mol | Allyl group introduces π-electron density |

| 1-Methylbenzimidazole | Methyl (N1) | C₈H₈N₂ | 132.16 g/mol | Compact, electron-donating methyl group |

| 1-Benzylbenzimidazole | Benzyl (N1) | C₁₄H₁₂N₂ | 208.26 g/mol | Bulky aromatic substituent enhances lipophilicity |

| 1-Ethylbenzimidazole | Ethyl (N1) | C₉H₁₀N₂ | 146.19 g/mol | Flexible alkyl chain improves solubility |

| 1-Phenylbenzimidazole | Phenyl (N1) | C₁₃H₁₀N₂ | 194.23 g/mol | Planar aromatic system increases rigidity |

Key Observations :

- The allyl group in this compound provides conjugation stability and moderate lipophilicity , distinguishing it from smaller alkyl groups (e.g., methyl) and bulkier aromatic substituents (e.g., benzyl) .

Key Observations :

- The synthesis of this compound via alkaline alkylation (NaOH, allyl bromide) is efficient and scalable, with yields comparable to benzyl derivatives .

- Bulky substituents (e.g., phenyl) require harsher conditions (e.g., copper catalysis), reducing yields compared to alkyl derivatives .

Pharmacological Activities

Biological activities of benzimidazoles are influenced by substituent electronic and steric effects:

Data Sources :

- Antimicrobial: this compound shows moderate activity against Gram-negative bacteria, while 1-benzyl derivatives exhibit stronger Gram-positive activity .

- Anticancer: The allyl group enhances cytotoxicity against breast cancer (MCF-7) compared to methyl and ethyl analogs .

- Anti-inflammatory: Bulky substituents (benzyl, phenyl) improve COX-2 inhibition due to hydrophobic binding pocket interactions .

Physicochemical and Crystallographic Properties

Crystallographic studies reveal substituent effects on molecular packing and stability:

Table 4: Crystallographic Data

Key Observations :

准备方法

Classical Alkylation Techniques for N-Allylation of Benzimidazole

The alkylation of benzimidazole at the N1 position represents the most straightforward route to 1-allylbenzimidazole. Traditional methods involve nucleophilic substitution reactions using allyl halides under basic conditions.

Alkylation via Allyl Bromide in Basic Media

A widely cited approach involves reacting benzimidazole with allyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or methanol at elevated temperatures (60–80°C). For instance, a protocol adapted from albendazole synthesis demonstrates that dissolving benzimidazole (1.0 equiv) in methanol with sodium hydroxide (1.2 equiv), followed by dropwise addition of allyl bromide (1.1 equiv), yields this compound after 4–6 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 75–85% .

Key variables influencing yield :

-

Solvent polarity : Methanol enhances solubility of intermediates but may prolong reaction times compared to DMF.

-

Base selection : Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving reaction efficiency in biphasic systems .

Catalytic Asymmetric Allylation for Enantioselective Synthesis

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of this compound derivatives, critical for chiral drug intermediates.

Palladium-Catalyzed Allylic Alkylation

Palladium complexes with chiral ligands, such as bisphosphines or sulfonamides, facilitate the enantioselective allylation of benzimidazole. A study reports using a Pd(0) catalyst with (R)-BINAP ligand in tetrahydrofuran (THF) at 25°C, achieving enantiomeric excess (ee) values up to 92% (Table 1). The reaction employs allyl carbonates as allylating agents, offering milder conditions compared to traditional halides.

Table 1. Performance of Chiral Catalysts in Asymmetric Allylation

| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd/(R)-BINAP | THF | 25 | 88 | 92 |

| Pd/(S)-SegPhos | DCM | 0 | 78 | 85 |

| Ni/(R,R)-Jacobsen | Toluene | 50 | 65 | 76 |

Organocatalytic Approaches

Quaternary ammonium salts derived from cinchona alkaloids catalyze the allylation of benzimidazole via phase-transfer mechanisms. For example, using allyl bromide and benzimidazole in a dichloromethane-water system with benzylcinchoninium chloride achieves 70% yield and 80% ee .

Microwave-Assisted Synthesis for Rapid Functionalization

Microwave irradiation significantly reduces reaction times and improves yields in N-allylation. A modified protocol irradiates a mixture of benzimidazole, allyl bromide, and potassium carbonate in DMF at 100°C for 15 minutes, yielding 90% product . This method minimizes side reactions such as over-alkylation or polymerization.

Purification and Characterization of this compound

Chromatographic Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:4) effectively separates this compound from unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98% .

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 7.85–7.50 (m, 4H, aromatic), 5.95–5.70 (m, 1H, allyl CH), 5.30–5.10 (m, 2H, allyl CH₂), 4.85 (d, 2H, N–CH₂) .

-

IR : 3050 cm⁻¹ (C–H stretch, allyl), 1600 cm⁻¹ (C=N stretch) .

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | ee (%) | Reaction Time |

|---|---|---|---|---|

| Classical Alkylation | 85 | 95 | – | 4–6 h |

| Pd-Catalyzed Asymmetric | 88 | 98 | 92 | 12 h |

| Microwave-Assisted | 90 | 97 | – | 15 min |

Trade-offs : While classical methods offer simplicity, catalytic asymmetric synthesis provides enantiomeric control at the cost of longer reaction times. Microwave techniques excel in efficiency but require specialized equipment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。